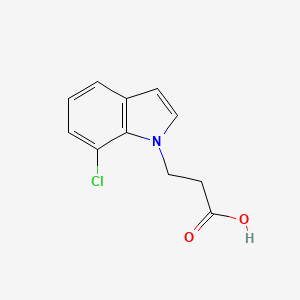

3-(7-chloro-1H-indol-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

3-(7-chloroindol-1-yl)propanoic acid |

InChI |

InChI=1S/C11H10ClNO2/c12-9-3-1-2-8-4-6-13(11(8)9)7-5-10(14)15/h1-4,6H,5,7H2,(H,14,15) |

InChI Key |

HDTDXZATWJTZRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C=C2)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Lipophilicity: Chlorine substituents generally increase logP values, enhancing membrane permeability. For example, 3-(7-chloro-2-phenyl-1H-indol-3-yl)propanoic acid (logP estimated >3) is more lipophilic than non-halogenated analogs .

- Solubility: Amino-substituted derivatives (e.g., ) may exhibit higher aqueous solubility due to zwitterionic properties.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-(7-chloro-1H-indol-1-yl)propanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use face shields, safety glasses, and gloves inspected for integrity prior to use. Glove removal should avoid outer-surface contact, and contaminated gloves must be disposed of per laboratory protocols .

- Respiratory Protection : Employ NIOSH-approved respirators (e.g., P95 or OV/AG/P99 filters) if aerosolization occurs .

- Environmental Controls : Work in a fume hood to minimize inhalation risks and prevent drainage contamination .

- Hygiene Practices : Wash hands before breaks and after handling .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (e.g., 98.34% purity verification as in ) .

- Spectroscopy : Employ H/C NMR to confirm indole ring substitution patterns and propanoic acid chain integrity (e.g., C–H coupling patterns in ) .

- Mass Spectrometry : Confirm molecular weight (e.g., 189.214 g/mol for the parent indolepropionic acid analog in ) .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer :

- Stability : The compound is stable under recommended storage conditions (room temperature, dry, and protected from light) .

- Solubility : Infer from analogs like 3-(1H-indol-3-yl)propanoic acid, which is sparingly soluble in water but soluble in DMSO or methanol .

- Lack of Data : Key parameters (e.g., melting point, logP) are unreported; researchers should empirically determine these using differential scanning calorimetry (DSC) or shake-flask methods .

Advanced Research Questions

Q. How can contradictions in reported data for halogenated indole derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Combine experimental techniques (e.g., X-ray crystallography for bond angles/torsions in ) with computational predictions (e.g., PubChem-derived logP values) .

- Literature Synthesis : Compare datasets from authoritative sources (e.g., NIST Chemistry WebBook) and exclude non-peer-reviewed vendor data .

Q. What computational strategies guide the design of this compound derivatives with targeted bioactivity?

- Methodological Answer :

- QSAR Modeling : Use molecular descriptors (e.g., ClogP, polar surface area) from analogs like 3-(5-fluoro-1H-indol-3-yl)propanoic acid to predict bioavailability .

- Docking Studies : Leverage crystallographic data (e.g., sulfonamide-indole interactions in ) to simulate binding to biological targets .

Q. What methodologies assess the stability of this compound under stressed conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor decomposition via HPLC .

- Kinetic Analysis : Calculate degradation rate constants under varying pH and temperature to infer shelf-life .

Q. How can reactive functional groups in this compound be managed during synthesis?

- Methodological Answer :

- Protective Groups : Use tert-butyl esters for the carboxylic acid moiety to prevent side reactions during indole ring functionalization .

- Reaction Optimization : Employ low-temperature (-78°C) lithiation for regioselective chloro-substitution, as demonstrated in indole synthesis protocols .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.